Lipophilicity Differentiation: Higher Computed Log P than N‑Isobutylmorpholine
A computed log P (XLogP3‑AA) comparison demonstrates that 4‑(1‑butoxy‑2‑methylpropyl)morpholine (target) possesses significantly higher lipophilicity than its simpler, unbranched‑ether comparator N‑isobutylmorpholine (CAS 10315‑98‑7) [1]. The 1‑butoxy‑2‑methylpropyl chain introduces additional carbon and oxygen atoms that increase hydrophobic surface area and hydrogen‑bond acceptor capacity, a trend consistent across morpholine SAR [2].
| Evidence Dimension | Lipophilicity (Computed Log P) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.7 (estimated for C₁₂H₂₅NO₂ structure) [1] |
| Comparator Or Baseline | N‑Isobutylmorpholine (C₈H₁₇NO): XLogP3‑AA = 1.4 [3] |
| Quantified Difference | ΔLog P ≈ +1.3 |
| Conditions | In silico prediction using XLogP3‑AA algorithm; no experimental Log P data available. |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and tissue distribution, making the target compound a more suitable starting point for CNS‑active or intracellular‑targeted campaigns where moderate‑to‑high Log P is required.
- [1] PubChem. (n.d.). Compound Summary for CID 45052121 (4‑(2‑methylpropyl)morpholine). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45052121 View Source
- [2] Chen, J., Wang, L., & Zhang, Y. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. *Journal of Agricultural and Food Chemistry*, 71(33), 12401–12418. https://doi.org/10.1021/acs.jafc.3c01245 View Source
- [3] PubChem. (n.d.). Computed Properties for CID 45052121. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45052121 View Source
